2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride
Description
This compound combines a benzoic acid backbone with a pyridinylethyl substituent, modified as a hydrochloride salt. Such derivatives are often explored in medicinal chemistry for their bioactivity, particularly in receptor binding or enzyme modulation. Its molecular formula (inferred from analogs) would likely resemble C₁₄H₁₄ClNO₂, with a pyridine ring contributing to aromatic interactions and the carboxylic acid group enabling hydrogen bonding .
Properties
IUPAC Name |
2-(2-pyridin-3-ylethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c16-14(17)13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11;/h1-6,9-10H,7-8H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHMHLYCKJDOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CN=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride typically involves the reaction of 2-(2-Pyridin-3-ylethyl)benzoic acid with hydrochloric acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature . The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Pain Management : Research indicates that derivatives of this compound may act as antagonists to the TRPV1 receptor, which is crucial in pain signaling pathways. Modifications to its structure have shown enhanced binding potency and efficacy in reducing pain responses in animal models.
- Antimicrobial Activity : Preliminary studies suggest that 2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride demonstrates antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.
Biochemical Research
The compound's ability to influence biochemical pathways makes it valuable in cellular and molecular biology studies.
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, such as collagen prolyl-4-hydroxylase (CP4H), which plays a role in collagen synthesis. This inhibition can impact conditions related to fibrosis and tissue repair.
- Cell Signaling : The compound can modulate cell signaling pathways by interacting with receptors and enzymes, thereby influencing gene expression and cellular metabolism.
Material Science
In addition to biological applications, this compound is being explored for its utility in materials science.
- Synthesis of Novel Materials : Its unique structure allows it to serve as a building block for synthesizing more complex molecules, which can be used in the development of new materials with specific properties.
Study on TRPV1 Antagonism
A study focusing on the structure-activity relationships (SAR) of similar compounds revealed that modifications to the pyridine ring significantly enhance the antagonistic activity against capsaicin-induced pain responses. This suggests that this compound may be effective in developing new analgesics.
Copper Chelation Studies
Research investigating the chelation properties of this compound indicated its potential use in treating conditions associated with copper overload, such as Wilson's disease. The binding characteristics demonstrated favorable interactions with copper ions, suggesting therapeutic applicability.
Summary of Applications
| Application Area | Specific Use Cases | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Pain management, antimicrobial agents | Development of new therapeutic agents |
| Biochemical Research | Enzyme inhibition, modulation of cell signaling | Insights into metabolic diseases |
| Material Science | Synthesis of novel materials | Innovation in material properties |
Mechanism of Action
The mechanism of action of 2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methyl and methoxy groups on the benzoyl moiety enhance binding affinity (lower ΔGbinding) compared to unsubstituted 2-benzoylbenzoic acid, likely due to improved hydrophobic or polar interactions .
- Pyridine vs. Benzene : Pyridine-containing analogs (e.g., 2-(Pyridin-3-yl)acetic acid hydrochloride) exhibit higher solubility in aqueous media due to the hydrochloride salt and nitrogen’s hydrogen-bonding capacity .
- Synthetic Complexity : Pyrrolidine derivatives (e.g., 2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride) require multi-step synthesis, whereas benzoic acid derivatives are more accessible .
Physicochemical and Pharmacokinetic Profiles
Notes:
- The pyridine-ethyl-benzoic acid structure may reduce BBB permeability compared to smaller analogs like 2-(Pyridin-3-yl)acetic acid hydrochloride due to increased molecular weight and polar surface area.
- Higher LogP values in benzoyl derivatives suggest greater lipophilicity, which could enhance membrane penetration but reduce solubility .
Biological Activity
2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride, with the CAS number 1185303-88-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a pyridine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound likely acts as an inhibitor or modulator depending on the context of its use.
Target Interactions
Research indicates that this compound may interact with GABA transporters, similar to its structural analogs. By inhibiting GABA reuptake, it could increase GABA concentration in the synaptic cleft, thereby enhancing GABAergic activity and influencing neuronal excitability and synaptic transmission.
Biological Activity and Effects
The compound has demonstrated various biological activities across different studies:
- Cellular Effects : It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been observed to inhibit collagen synthesis in hepatic stellate cells, which are crucial for liver fibrosis.
- Enzyme Interactions : The compound interacts with key enzymes such as collagen prolyl-4-hydroxylase (CP4H), involved in collagen synthesis. Its inhibition could have therapeutic implications in fibrotic diseases.
- Dosage Variability : In animal models, dosage variations have shown that lower doses effectively inhibit collagen synthesis without significant adverse effects.
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : A study assessed its impact on fibroblast proliferation and collagen production. Results indicated a dose-dependent inhibition of collagen synthesis at concentrations ranging from 10 µM to 100 µM.
- Animal Models : In a murine model of liver fibrosis, administration of the compound resulted in a significant reduction in liver collagen content compared to controls.
Data Table: Summary of Biological Activities
| Study Type | Observations | Reference |
|---|---|---|
| In Vitro Cell Study | Dose-dependent inhibition of collagen synthesis | |
| Animal Model | Reduced liver collagen in fibrosis model | |
| Enzyme Interaction | Inhibition of CP4H activity |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2-(2-pyridin-3-ylethyl)benzoic acid hydrochloride, and how should conflicting spectral data be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Prioritize - and -NMR to confirm the pyridinyl and benzoic acid moieties. Compare chemical shifts with structurally similar compounds (e.g., 3-pyridylacetic acid derivatives) to validate assignments .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Discrepancies in isotopic peaks may indicate impurities; employ HPLC purification (≥98% purity) to resolve conflicts .
- Infrared (IR) Spectroscopy : Identify carboxylic acid (O–H stretch at ~2500–3000 cm) and pyridine ring vibrations (C–N stretches at ~1600 cm) .
Q. How can solubility and stability be systematically evaluated for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility Profiling : Conduct phase-solubility studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy to quantify dissolved compound. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .
- Stability Testing : Perform accelerated degradation studies (40°C, 75% RH) over 4 weeks. Monitor degradation products via LC-MS and compare with control samples. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on observed instability .
Advanced Research Questions
Q. What experimental design strategies are optimal for studying the compound’s reactivity in nucleophilic substitution or coupling reactions?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to screen variables (e.g., solvent polarity, catalyst loading, temperature). For example, vary DMF vs. THF as solvents and Pd(PPh) vs. CuI as catalysts. Analyze reaction yields via ANOVA to identify significant factors .
- Computational Pre-screening : Apply density functional theory (DFT) to model transition states and predict regioselectivity in coupling reactions. Validate predictions with experimental kinetic data .
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be reconciled in pharmacological studies?
- Methodological Answer :
- Dose-Response Curves : Establish IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from nonspecific cytotoxicity. Use selective inhibitors (e.g., pyridine-based competitors) to confirm mechanism .
- Off-Target Profiling : Employ proteome-wide affinity chromatography or molecular docking simulations to identify unintended binding partners. Cross-reference with toxicity databases (e.g., PubChem BioAssay) to contextualize findings .
Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation byproducts of this compound?
- Methodological Answer :
- Chiral HPLC : Utilize cellulose-based chiral columns (e.g., Chiralpak® IA) with isopropanol/hexane mobile phases. Optimize resolution by adjusting flow rates and column temperatures .
- Capillary Electrophoresis (CE) : Apply cyclodextrin-mediated separation for charged degradation products. Validate peak purity using diode-array detection (DAD) .
Data Contradiction Analysis Framework
- Step 1 : Verify experimental conditions (e.g., solvent purity, instrument calibration) to rule out technical artifacts .
- Step 2 : Cross-validate results using orthogonal methods (e.g., NMR vs. X-ray crystallography for structural confirmation) .
- Step 3 : Apply chemometric tools (e.g., principal component analysis) to identify outliers in datasets .
Key Research Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
